5-(methoxymethyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-(Methoxymethyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazoles.
Scientific Research Applications
5-(Methoxymethyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and bioavailability.
Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(methoxymethyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the triazole ring can interact with various enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Trifluoromethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 5-(Methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
5-(Methoxymethyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the methoxymethyl and trifluoromethyl groups. These groups enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C13H12F3N3O3 |
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Molecular Weight |
315.25 g/mol |
IUPAC Name |
5-(methoxymethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C13H12F3N3O3/c1-22-7-10-11(12(20)21)17-18-19(10)6-8-3-2-4-9(5-8)13(14,15)16/h2-5H,6-7H2,1H3,(H,20,21) |
InChI Key |
VSWCXAFSWRSTKJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(N=NN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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